molecular formula C26H23ClN2O3 B3017865 (2E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE CAS No. 380476-96-0

(2E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE

Cat. No.: B3017865
CAS No.: 380476-96-0
M. Wt: 446.93
InChI Key: QXRFLRAZVFHFQH-UHFFFAOYSA-N
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Description

(2E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methoxyphenyl group, and a cyanoacrylamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with 4-methoxyphenol in the presence of a base such as potassium carbonate to form 3-[(2-chlorobenzyl)oxy]-4-methoxyphenol.

    Formation of the acrylamide: The intermediate is then reacted with 2,5-dimethylaniline and cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: Modulating the activity of enzymes or receptors involved in cellular signaling pathways.

    Inhibiting enzyme activity: Blocking the function of enzymes critical for disease progression.

    Inducing apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features but different applications.

    Cetylpyridinium chloride: A compound with antimicrobial properties.

Uniqueness

(2E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O3/c1-17-8-9-18(2)23(12-17)29-26(30)21(15-28)13-19-10-11-24(31-3)25(14-19)32-16-20-6-4-5-7-22(20)27/h4-14H,16H2,1-3H3,(H,29,30)/b21-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRFLRAZVFHFQH-FYJGNVAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)/C(=C/C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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